5-Methyl-2-nitro-4-(trifluoromethyl)aniline

描述

Molecular Structure and Isomerism

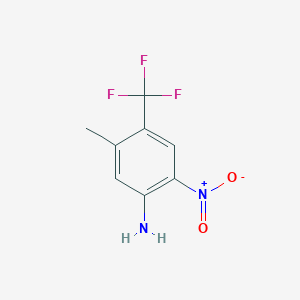

5-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS 1813-24-7) is a substituted aniline derivative featuring three distinct functional groups: a nitro group (-NO₂) at the 2-position, a trifluoromethyl (-CF₃) group at the 4-position, and a methyl (-CH₃) group at the 5-position on the benzene ring. The aniline nitrogen remains unsubstituted, retaining its primary amine character.

The substituents’ positions create a meta-para-substituted benzene configuration, which minimizes steric hindrance between the nitro and trifluoromethyl groups. This arrangement is critical for maintaining reactivity at the aniline nitrogen. Isomerism in this compound is restricted due to the fixed positions of substituents, as the nitro and trifluoromethyl groups occupy adjacent carbons (2 and 4 positions), leaving the methyl group at position 5. However, during synthesis, isomerization may occur in intermediate stages, such as nitrobenzotrifluoride precursors, which can yield mixtures of isomers during catalytic hydrogenation.

Key Structural Features:

| Position | Substituent | Electronic Effect | Steric Impact |

|---|---|---|---|

| 2 | Nitro (-NO₂) | Strongly electron-withdrawing | Minimal (small size) |

| 4 | Trifluoromethyl (-CF₃) | Electron-withdrawing via inductive effects | Moderate (bulkier) |

| 5 | Methyl (-CH₃) | Electron-donating | Low (small size) |

The electron-withdrawing nitro and trifluoromethyl groups direct electrophilic substitution to the para and ortho positions relative to themselves, though the methyl group’s electron-donating nature may counteract this to some extent.

Physicochemical Properties

The compound’s physicochemical properties are influenced by its substituents’ electronic and steric effects.

Molecular and Thermal Properties:

The compound’s high melting point reflects strong intermolecular hydrogen bonding between the aniline NH and nitro oxygen atoms. Solubility data are limited, but polar aprotic solvents (e.g., DMF, DMSO) are likely suitable due to the nitro group’s polarity.

Computational Modeling and Quantum Chemical Analysis

Density Functional Theory (DFT) studies on analogous nitroanilines reveal insights into electronic structure and reactivity. For 2-nitro-4-(trifluoromethyl)aniline, HOMO-LUMO gaps and charge-transfer (CT) effects are critical for understanding its non-linear optical (NLO) properties.

Key Computational Findings:

- HOMO-LUMO Analysis : The HOMO is localized on the aniline nitrogen and adjacent aromatic carbons, while the LUMO is dominated by the nitro group’s π* orbitals. This alignment facilitates electron transfer during excitation.

- NLO Properties : Second-order hyperpolarizability (β) values are enhanced by the electron-withdrawing nitro and trifluoromethyl groups, though exact values for this compound remain unreported. Analogous systems show β values in the range of 10⁻³⁰–10⁻²⁹ esu.

- TD-DFT Limitations : Time-dependent DFT/B3LYP calculations underestimate CT transitions, necessitating hybrid functionals (e.g., B3LYP-D3) for accurate UV-Vis spectra.

Crystalline and Polymorphic Behavior

This compound’s crystalline behavior is governed by hydrogen bonding and van der Waals interactions. The aniline NH group participates in hydrogen bonds with nitro oxygen atoms, stabilizing a planar crystal lattice. Polymorphism is possible due to variable packing modes of the trifluoromethyl group, though no experimental polymorphs have been reported.

Crystal Packing Influences:

- Hydrogen Bonds : NH···O interactions dominate, aligning molecules in a head-to-tail arrangement.

- CF₃ Group Orientation : The bulky trifluoromethyl group may adopt multiple conformations, leading to polymorphic forms under different crystallization conditions.

属性

IUPAC Name |

5-methyl-2-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-4-2-6(12)7(13(14)15)3-5(4)8(9,10)11/h2-3H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYSPMUZFXCMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696208 | |

| Record name | 5-Methyl-2-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1813-24-7 | |

| Record name | 5-Methyl-2-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

生化分析

Biochemical Properties

5-Methyl-2-nitro-4-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins that may affect their structural conformation and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that regulate cell growth and differentiation, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in conformational changes in the target biomolecule, affecting its activity and function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can induce toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of specific metabolites, thereby influencing the overall metabolic balance within the cell. For example, it may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production and utilization of metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution pattern of this compound can influence its biological activity and effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological activity.

生物活性

5-Methyl-2-nitro-4-(trifluoromethyl)aniline is an aromatic compound notable for its unique combination of functional groups, including a methyl group, a nitro group, and a trifluoromethyl group. This structure imparts distinct chemical properties that may influence its biological activity. The molecular formula of this compound is C₈H₇F₃N₂O₂, with a molecular weight of 220.15 g/mol.

The presence of both electron-withdrawing (nitro and trifluoromethyl) and electron-donating (methyl) groups in this compound affects its reactivity and potential applications in various fields, particularly in pharmaceuticals and agrochemicals .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.070 to 8.95 µM, indicating strong antibacterial properties .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) | Target Bacteria |

|---|---|---|

| Compound A | 0.070 | Staphylococcus aureus |

| Compound B | 4.66 | Enterococcus faecalis |

| Compound C | 18.7 | Mycobacterium tuberculosis |

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of compounds related to this compound on various cancer cell lines. Notably, some derivatives exhibited IC50 values ranging from approximately 3 to 6 µM against chronic myeloid leukemia cells (K562) and human breast carcinoma cells (MCF-7). These findings suggest that the compound may possess dual antiproliferative and antibacterial activities, making it a candidate for further research in therapeutic applications .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| K562 | 3 | Compound D |

| MCF-7 | 6 | Compound E |

| THP-1 | >10 | Benzylated Derivatives |

Synthesis and Applications

This compound serves as a versatile building block in organic synthesis. Its applications extend to the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical structure . The trifluoromethyl group is particularly valuable in drug design, as it can enhance the lipophilicity and metabolic stability of drug candidates.

Case Studies

- Antimicrobial Studies : A series of compounds derived from aniline structures were tested against bacterial strains. The results indicated that those with trifluoromethyl substituents had enhanced antibacterial effects compared to their non-fluorinated counterparts .

- Cancer Research : Investigations into the antiproliferative properties of related compounds revealed significant activity against various cancer cell lines, suggesting that modifications to the aniline structure could yield potent anticancer agents .

科学研究应用

Organic Synthesis

Role as a Building Block

5-Methyl-2-nitro-4-(trifluoromethyl)aniline serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances reactivity, making it suitable for various chemical transformations, including:

- Electrophilic Aromatic Substitution : The presence of the nitro group makes the aniline ring more susceptible to electrophilic attack, facilitating further functionalization.

- Reduction Reactions : The nitro group can be reduced to an amino group, allowing for the generation of new amine derivatives that are valuable in medicinal chemistry.

Material Science

Incorporation into Polymers

Due to its unique electronic properties imparted by the trifluoromethyl and nitro groups, this compound is utilized in the development of specialty chemicals and advanced materials. It can enhance:

- Thermal Stability : Compounds containing this aniline derivative exhibit improved thermal resistance, making them suitable for high-temperature applications.

- Chemical Resistance : Its incorporation into polymer matrices can lead to materials with enhanced durability against various chemical agents.

Pharmaceutical Research

Potential Drug Development

The compound has been investigated for its potential therapeutic applications due to its unique structure and biological activity. Notable findings include:

- Antimalarial Activity : Research has identified substituted aniline derivatives that exhibit promising activity against Plasmodium falciparum dihydroorotate dehydrogenase, suggesting potential applications in malaria treatment .

- Antimicrobial Properties : Similar compounds within the nitroaniline class have shown antimicrobial and antitumor properties, indicating that this compound may also possess similar bioactivity.

Data Tables

- Antimalarial Research

- Material Science Applications

相似化合物的比较

Comparison with Similar Compounds

The biological and chemical properties of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline are influenced by its substitution pattern. Below is a systematic comparison with structurally related aniline derivatives:

Substituent Position Effects

- Para vs. Ortho Trifluoromethyl Substitution :

Derivatives with a trifluoromethyl group at the ortho position (e.g., 2-(trifluoromethyl)aniline) often exhibit higher biological activity due to reduced basicity and enhanced steric effects. For example, ortho-substituted derivatives demonstrated superior cytotoxicity profiles in calixarene-based antitumor agents compared to para-substituted analogs . - Nitro Group Position :

The nitro group at C2 in the target compound contrasts with dinitroaniline derivatives (e.g., N-(4-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline), which show stronger tubulin-binding activity but increased toxicity .

Substituent Type and Electronic Effects

- Nitro (-NO₂) vs.

- Methyl (-CH₃) vs. Halogens :

Substituting the methyl group at C5 with halogens (e.g., 5-Fluoro-2-methyl-4-(trifluoromethyl)aniline, CAS 535-52-4) alters steric bulk and lipophilicity, impacting membrane permeability and metabolic stability .

Key Research Findings

Cholinesterase Inhibition: Derivatives of 4-(trifluoromethyl)aniline exhibit IC50 values ≤50 µM for butyrylcholinesterase (BChE), with N-methyl-N-phenyl carbamates showing superior activity (IC50 = 1.97 µM) .

Antitumor Potential: Dinitroaniline derivatives with trifluoromethyl groups demonstrate strong tubulin polymerization inhibition, a property linked to the nitro group’s electron-deficient nature .

Cytotoxicity Balance : Ortho-substituted trifluoromethylanilines (e.g., 2-(trifluoromethyl)aniline) achieve high activity with minimal cytotoxicity, highlighting the importance of substitution patterns .

准备方法

Nucleophilic Aromatic Substitution of Halogenated Nitrobenzotrifluoride Derivatives

A prominent and industrially relevant method for preparing nitro-trifluoromethylanilines, including analogues of 5-methyl-2-nitro-4-(trifluoromethyl)aniline, involves nucleophilic aromatic substitution (S_NAr) of halogenated nitrobenzotrifluoride derivatives with aqueous ammonia or amines.

- Starting Material : 4-Chloro-3-nitrobenzotrifluoride (or similarly substituted chloro-nitrobenzotrifluoride derivatives).

- Reagents : Excess aqueous ammonia.

- Conditions : Elevated temperatures ranging from 80 to 150 °C, preferably 100 to 120 °C, often under pressure (e.g., 11 bar) in stainless steel autoclaves.

- Catalysts : Copper catalysts can be employed to enhance reaction rates.

- Process : The chloro substituent is displaced by ammonia to form the corresponding nitro-trifluoromethylaniline.

- Yield and Purity : Reported yields reach up to 99% with purity exceeding 98% by HPLC.

- Isolation : The product typically precipitates as a crystalline solid, which is filtered, washed, and dried. Mother liquors can be recycled to improve process efficiency.

This method is advantageous because it avoids hazardous reagents like phosgene and minimizes steps compared to older procedures. It is industrially scalable and offers high purity and yield (Table 1).

| Parameter | Details |

|---|---|

| Starting Material | 4-Chloro-3-nitrobenzotrifluoride |

| Reagent | Excess aqueous ammonia |

| Temperature | 80–150 °C (optimal 100–120 °C) |

| Pressure | ~11 bar |

| Catalyst | Copper catalyst (optional) |

| Reaction Time | ~6 hours at 115 °C |

| Yield | Up to 99% |

| Purity (HPLC) | >98% |

| Product Isolation | Filtration of crystalline suspension |

Nitration of Trifluoromethylated Anilines and Subsequent Amination

Another route involves nitration of trifluoromethylated anilines or benzotrichlorides followed by reduction or amination steps:

- Nitration : Benzotrichlorides are nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid at controlled temperatures.

- Conversion of Trichloromethyl to Trifluoromethyl : Reaction with anhydrous hydrofluoric acid converts trichloromethyl groups to trifluoromethyl groups.

- Reduction : The nitro group is reduced to an amine via chemical reduction (e.g., hydrazine hydrate, tin(II) chloride, iron powder) or catalytic hydrogenation (Raney nickel or palladium catalysts).

- Advantages : This method allows introduction of the trifluoromethyl group at an earlier stage and can be tailored to various substitution patterns.

- Disadvantages : The process involves multiple steps, hazardous reagents (e.g., hydrofluoric acid, phosgene in some variants), and requires careful control of reaction conditions.

This multi-step method is well-documented in patents and literature, providing a versatile but more complex synthetic approach.

Direct Methylation and Functional Group Manipulation on Nitro-Trifluoromethylanilines

For derivatives such as this compound, methyl groups can be introduced via:

- Starting from appropriately substituted nitrobenzotrifluoride precursors : For example, 3-nitro-4-(trifluoromethyl)toluene derivatives can be nitrated or aminated.

- Methylation of aniline derivatives : Using methylating agents under controlled conditions.

- Alternative methods : Employing N-methylurea and sodium hydroxide in dimethyl sulfoxide (DMSO) to synthesize N-methyl nitro-trifluoromethylanilines, as demonstrated in related compounds, suggests potential adaptation for methyl-substituted analogues.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield/Purity |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (S_NAr) | 4-Chloro-3-nitrobenzotrifluoride + NH3, 100–120 °C, Cu catalyst | High yield, industrial scalability, simple isolation | Requires pressurized equipment | Up to 99% yield, >98% purity |

| Nitration + Hydrofluoric Acid + Reduction | Benzotrichloride nitration, HF treatment, catalytic/chemical reduction | Versatile substitution patterns | Multi-step, hazardous reagents, complex | Moderate to high yields |

| Methylation via N-Methylurea and NaOH/DMSO | 3-Nitrobenzotrifluoride + N,N'-dimethylurea + NaOH in DMSO | High purity, efficient for methylated derivatives | Specific to N-methyl derivatives | ~95% yield |

| Electrochemical Synthesis | Nitrobenzoic acid derivatives, electrochemical setup | Mild, environmentally friendly | Early-stage research, scalability uncertain | Not fully established |

Detailed Research Findings and Notes

- The nucleophilic aromatic substitution method is the most industrially practical for this compound analogues, as it avoids toxic reagents like phosgene and simplifies purification steps.

- The nitration and hydrofluoric acid method provides flexibility in substituent placement but involves handling highly corrosive and toxic materials, limiting its industrial appeal.

- Methylation strategies using N-methylurea and sodium hydroxide in DMSO have been successfully applied to closely related compounds, indicating potential for adaptation to 5-methyl derivatives.

- Electrochemical methods offer promising green chemistry alternatives but require further optimization for this specific compound.

常见问题

Q. Key Considerations :

- Use anhydrous conditions for trifluoromethylation to avoid hydrolysis.

- Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., nitro-to-amine conversion efficiency >90%) .

Basic: How can spectroscopic methods confirm the structure of this compound?

Answer:

A combination of techniques is required:

- ¹H/¹³C NMR :

- FT-IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and NH₂ (~3400 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 250.1 (calculated) with fragmentation patterns for CF₃ and NO₂ loss .

Q. Table 1: Expected NMR Signals

| Group | ¹H NMR (δ) | ¹³C NMR (δ) |

|---|---|---|

| CF₃ | - | 120 (q) |

| CH₃ | 2.3 (s) | 20.5 |

| NH₂ | 5.1 (br) | - |

Advanced: How do substituents influence regioselectivity in electrophilic substitution reactions of this compound?

Answer:

The trifluoromethyl (CF₃) and nitro (NO₂) groups are meta-directing, while methyl (CH₃) is ortho/para-directing. Computational studies (DFT) show:

- Electronic Effects : CF₃ and NO₂ withdraw electron density, deactivating the ring and directing incoming electrophiles to the less hindered meta position relative to CH₃ .

- Steric Effects : Bulkier groups (e.g., CF₃) hinder substitution at adjacent positions.

Methodology : - Perform competitive reactions with halogenation (e.g., Br₂/FeBr₃) and analyze products via GC-MS.

- Compare experimental results with DFT-calculated Fukui indices to predict reactive sites .

Advanced: What computational methods are used to predict the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) is employed to:

- Calculate frontier orbitals (HOMO/LUMO) for reactivity predictions.

- Simulate electrostatic potential maps to identify nucleophilic/electrophilic regions .

Workflow :

Optimize geometry using B3LYP/6-311++G(d,p).

Analyze Natural Bond Orbitals (NBO) to quantify hyperconjugation (e.g., CF₃→ring interactions) .

Validate with experimental UV-Vis spectra (λmax ~270 nm for π→π* transitions) .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

Answer:

Contradictions arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

- Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency .

- 2D NMR : COSY and HSQC to assign overlapping signals (e.g., NH₂ protons coupling with aromatic carbons) .

- Control Experiments : Compare with analogs (e.g., 4-nitro-3-(trichloromethyl)aniline) to isolate substituent effects .

Basic: What methodologies evaluate the biological activity of this compound?

Answer:

- Enzyme Inhibition Assays : Test against targets like cytochrome P450 using fluorogenic substrates .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa) to measure IC₅₀ values .

- Molecular Docking : Simulate binding affinity with proteins (e.g., androgen receptors) using AutoDock Vina .

Advanced: How can stability under varying conditions (pH, temperature) be assessed experimentally?

Answer:

- Accelerated Degradation Studies :

- Storage Recommendations : Store at –20°C under inert atmosphere to prevent hydrolysis of CF₃ groups .

Advanced: How to design comparative studies with analogs (e.g., 4-nitro-3-(trichloromethyl)aniline)?

Answer:

Focus on substituent electronic/steric effects:

- Synthetic Comparison : Synthesize analogs with Cl/Br/CF₃ and compare reaction yields .

- Spectroscopic Benchmarking : Overlay NMR/IR spectra to identify substituent-specific shifts .

- Biological Correlation : Link structural variations to activity trends (e.g., CF₃ analogs show 10x higher bioavailability than Cl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。